6-Amino-5-(methylamino)-1,2,4-triazin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7N5O |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
6-amino-5-(methylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C4H7N5O/c1-6-3-2(5)8-9-4(10)7-3/h1H3,(H2,5,8)(H2,6,7,9,10) |
InChI Key |
NGXJZYWLDHKWPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=O)NN=C1N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 5 Methylamino 1,2,4 Triazin 3 Ol
Traditional Synthetic Pathways for 1,2,4-Triazines
Traditional approaches to synthesizing 1,2,4-triazines often involve the sequential construction of the heterocyclic ring through multiple, distinct chemical reactions.
The classical and most common methods for synthesizing the 1,2,4-triazine (B1199460) ring involve the condensation of 1,2-dicarbonyl compounds with amidrazones. This approach is a cornerstone of triazine synthesis, allowing for the creation of a wide variety of substituted triazines. mdpi.com The general mechanism involves the reaction of an α,β-dicarbonyl compound with an amidrazone, leading to a condensation reaction and subsequent cyclization to form the triazine ring.
Another significant multi-step approach is the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts. organic-chemistry.org This method provides 3,6-disubstituted-1,2,4-triazines under mild reaction conditions that are compatible with a variety of sensitive functional groups. organic-chemistry.org The flexibility of this approach is enhanced by synthetic routes that allow for the late-stage introduction of substituents at either the C3 or C6 position of the triazine ring. organic-chemistry.org
In traditional synthetic pathways, the choice of solvent and precise temperature control are critical variables that can dictate the outcome of the reaction, influencing reaction rates, yields, and even the regioselectivity of the product. For instance, in the synthesis of substituted 1,3,5-triazines from cyanuric chloride, a process analogous to the functionalization of 1,2,4-triazines, the sequential substitution of chlorine atoms is exquisitely controlled by temperature. The first substitution occurs at 0 °C, the second at room temperature, and the third requires elevated temperatures. nih.gov
The polarity of the solvent can also play a crucial role. Studies on the reactivity of 6-phenyl-1,2,4-triazine (B8721099) 4-oxide with nucleophiles in polar aprotic solvents have shown that the solvent can influence the site of nucleophilic attack. researchgate.net Temperature, in this context, can determine whether the reaction proceeds via a stable adduct or an irreversible ring-opening pathway. researchgate.net In some modern approaches, reactions are even performed under solvent-free conditions at high temperatures to achieve specific substitutions, such as the ipso-substitution of a cyano group with alcohol residues. chimicatechnoacta.ru This highlights the ongoing importance of these fundamental reaction parameters in both traditional and modern synthetic strategies.
Contemporary and Advanced Synthetic Strategies for Triazines
Modern synthetic chemistry has driven the development of more efficient and streamlined methods for constructing heterocyclic rings, including 1,2,4-triazines. These strategies often focus on reducing the number of synthetic steps, improving atom economy, and employing catalysts to enhance reaction rates and selectivity.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in efficiency. Several one-pot methods for 1,2,4-triazine synthesis have been developed.
One such technique involves the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate (B1144303) to conveniently prepare substituted 1,2,4-triazines. researchgate.netresearchgate.net Another efficient one-pot procedure involves the condensation of acid hydrazides, ammonium (B1175870) acetate, and dicarbonyl compounds on the surface of silica (B1680970) gel under microwave irradiation, which offers advantages like high yields, short reaction times, and simplified work-up. tandfonline.com Furthermore, [4+2] domino annulation reactions have been developed as a powerful tool for the one-pot synthesis of 1,2,4-triazine derivatives from readily available materials like ketones and aldehydes. rsc.org
| One-Pot Method | Key Reactants | Conditions | Reference |
|---|---|---|---|
| Domino Annulation | Ketones, Aldehydes, Alkynes | - | rsc.org |
| Microwave-Assisted Condensation | Acid Hydrazide, Ammonium Acetate, Dicarbonyl Compounds | Silica gel, Triethylamine, Microwave | tandfonline.com |
| Condensation-Cyclization | Amides, 1,2-Diketones, Hydrazine Hydrate | Base | researchgate.netresearchgate.net |
The use of metal catalysts has opened new avenues for the synthesis of nitrogen-containing heterocycles. While direct Cu(I)-catalyzed synthesis of the 1,2,4-triazine ring is not extensively documented in the provided sources, related catalytic systems highlight the potential of this approach. For example, copper catalysts are employed in the synthesis of other triazoles and triazines. acs.orgresearchgate.net A versatile system using a copper catalyst with oxygen as a green oxidant has been developed for the efficient synthesis of 1,2,4-triazoles from amidines. acs.org
In a more direct application to triazine synthesis, rhodium catalysts have been used to facilitate an O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles. This reaction generates common intermediates that can then undergo intramolecular cyclization under mild conditions to yield various substituted 1,2,4-triazines. organic-chemistry.org These examples underscore the power of transition metal catalysis to enable bond formations and reaction cascades that are challenging to achieve through traditional thermal methods.
Nucleophilic substitution is a fundamental reaction for the functionalization of pre-formed heterocyclic rings, including 1,2,4-triazines. This strategy is particularly important for introducing amino and other functional groups onto the triazine core. The reactivity of the triazine ring, which is electron-deficient, facilitates attack by nucleophiles.
A common approach involves the sequential nucleophilic substitution of halogen atoms on a triazine precursor. For the related s-triazine (1,3,5-triazine) system, cyanuric chloride is a versatile starting material where the three chlorine atoms can be replaced sequentially by various nucleophiles. nih.govmdpi.com The order of nucleophile addition is crucial, as the introduction of an amine group can deactivate the ring towards further substitution by other nucleophiles, with the exception of other amines. nih.gov
For 1,2,4-triazines specifically, nucleophilic substitution of leaving groups like chloro or cyano groups at various positions on the ring is a key method for diversification. documentsdelivered.com For example, the cyano group at the C5 position of a 1,2,4-triazine can be replaced by various amines in a solvent-free reaction at high temperatures, a process known as ipso-substitution. researchgate.net This reaction allows for the direct introduction of amino functionalities, which is a critical step in building up the substitution pattern seen in the target molecule.
| Triazine Precursor | Leaving Group | Nucleophile | Reaction Type | Reference |
|---|---|---|---|---|
| Chlorinated s-Triazine | -Cl | Amines, Alcohols | Sequential Substitution | nih.govmdpi.com |
| 5-Cyano-1,2,4-triazine | -CN | Aromatic/Aliphatic Amines | Ipso-Substitution | researchgate.net |
| 3-Chloro-6-phenyl-1,2,4-triazine | -Cl | Ammonia, Amines | SN(AE) Mechanism | researchgate.net |
Heterocyclization Reactions (e.g., [3+2+1] heterocyclization)
The synthesis of 1,2,4-triazine derivatives can be achieved through various heterocyclization reactions. One conceptual approach involves a [3+2+1] heterocyclization, where fragments containing three, two, and one atom are combined to form the six-membered triazine ring. While specific examples detailing a [3+2+1] cycloaddition for 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol are not prevalent in the literature, the principles of such convergent syntheses are applied in related heterocyclic chemistry. These methods offer the advantage of assembling complex structures from simpler, readily available building blocks in a single step.
Domino annulation reactions, such as the [4+2] cycloaddition, provide an efficient route to 1,2,4-triazine derivatives from easily accessible materials like ketones, aldehydes, and alkynes. rsc.org These reactions proceed with moderate to high yields and represent a powerful tool for forming potentially biologically active compounds. rsc.org Another strategy involves the inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines with enamines, which furnishes 1,2,4-triazines through a regioselective one-step process under mild conditions. nih.gov
Reactants and Precursors in 1,2,4-Triazine Synthesis
The construction of the 1,2,4-triazine core relies on the selection of appropriate reactants and precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic ring.
Utilization of Aminoguanidine (B1677879) and Related Compounds
Aminoguanidine and its derivatives are versatile and crucial building blocks in the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazines. ijisrt.com The aminoguanidine scaffold has been incorporated into several clinically used drugs, highlighting its pharmacological importance. ijisrt.com
The synthesis of 1,2,4-triazine derivatives often involves the cyclization of aminoguanidine bicarbonate. For instance, refluxing aminoguanidine bicarbonate with compounds like 4,4'-difluorobenzil (B1266174) in n-butanol can yield 3-amino-5,6-di(4'fluorophenyl)-1,2,4-triazine. ijisrt.com Similarly, the reaction with benzil (B1666583) under the same conditions produces 5,6-diphenyl-(1,2,4)triazin-3-yl-amine. ijisrt.com These reactions demonstrate the utility of aminoguanidine in constructing the triazine ring through condensation and cyclization.
| Precursor 1 | Precursor 2 | Reaction Condition | Product | Reference |
| Aminoguanidine bicarbonate | 4,4'-Difluorobenzil | Reflux in n-butanol | 3-amino-5,6-di(4'fluorophenyl)-1,2,4-triazine | ijisrt.com |
| Aminoguanidine bicarbonate | Benzil | Reflux in n-butanol | 5,6-diphenyl-(1,2,4)triazin-3-yl-amine | ijisrt.com |
Reactions with Carbonyl Compounds and Acid Anhydrides
Carbonyl compounds and acid anhydrides are frequently employed in the synthesis and modification of 1,2,4-triazine systems. The reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with various carbonyl compounds such as ethyl acetoacetate (B1235776) and benzoin, as well as with acid anhydrides like phthalic anhydride (B1165640) and acetic anhydride, leads to the formation of diverse triazine and fused-triazine derivatives. researchgate.net
For example, heating 3-hydrazino-5,6-diphenyl-1,2,4-triazine with phthalic anhydride in acetic acid results in the formation of an isoindoline (B1297411) derivative through nucleophilic addition followed by cyclization. researchgate.net Similarly, acetylation of certain 1,2,4-triazine-6-one derivatives can be achieved using acetic anhydride. researchgate.net These reactions showcase the role of carbonyl compounds and acid anhydrides in either building the triazine ring or in post-synthesis functionalization.
| Triazine Precursor | Carbonyl/Anhydride Reactant | Reaction Condition | Product Type | Reference |
| 3-hydrazino-5,6-diphenyl-1,2,4-triazine | Phthalic anhydride | Reflux in acetic acid | Isoindoline fused triazine | researchgate.net |
| 2-(amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine-6-one | Acetic anhydride | - | N-acetamide derivative | researchgate.net |
Application of Cyanuric Chloride in Triazine Core Construction
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly reactive and versatile reagent used extensively in the synthesis of 1,3,5-triazine (B166579) derivatives. rsc.orgwikipedia.org Its three labile chlorine atoms can be sequentially substituted by various nucleophiles, allowing for the controlled construction of symmetrically and asymmetrically substituted triazines. nih.gov This step-wise substitution is often controlled by temperature.
The high reactivity of cyanuric chloride makes it a valuable precursor for creating covalent triazine polymers and as a linker in various chemical syntheses. rsc.org It serves as a key starting material for a wide range of compounds, including herbicides, dyes, and crosslinking agents. rsc.orgwikipedia.org The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved by the sequential reaction of cyanuric chloride with different nucleophiles such as alcohols, amines, and thiols. nih.gov
| Nucleophile 1 | Nucleophile 2 | Nucleophile 3 | Product Type | Reference |
| Oxygen-centered | Nitrogen-centered | Sulfur-centered | 2,4,6-trisubstituted-1,3,5-triazine | nih.gov |
| Alkoxide | Amine | - | 2-chloro-4-alkoxy-6-amino-1,3,5-triazine | nih.gov |
While cyanuric chloride is a precursor for 1,3,5-triazines, its chemistry of electrophilic centers and sequential nucleophilic substitution provides a conceptual basis for the construction of substituted nitrogen heterocycles in general.
Structural Elucidation and Spectroscopic Analysis of 6 Amino 5 Methylamino 1,2,4 Triazin 3 Ol
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Specific ¹H NMR and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal assignments for 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol, are not available in published literature. This technique would be crucial for confirming the proton and carbon framework of the molecule, including the positions of the amino, methylamino, and hydroxyl groups on the triazine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Experimental FTIR data detailing the characteristic absorption bands for the functional groups present in this compound could not be located. Such a spectrum would be expected to show characteristic peaks for N-H stretching and bending vibrations of the amino and methylamino groups, O-H stretching of the hydroxyl group (or N-H if in a tautomeric lactam form), C=N stretching of the triazine ring, and potentially a C=O stretch if the molecule exists in its keto tautomeric form.
Mass Spectrometry (MS) for Fragmentation Analysis
No mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, is publicly available. This analysis would be key to verifying the molecular formula of C4H7N5O.
Advanced Analytical Approaches for Complex Triazine Systems
Elemental Analysis (CHN analysis)
Published results from elemental analysis (Carbon, Hydrogen, Nitrogen) for this compound are not available. This technique would provide the percentage composition of the elements, allowing for the verification of the empirical formula.
X-ray Diffraction for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. Such an analysis would provide definitive proof of its molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Chemical Reactivity and Reaction Mechanisms of 6 Amino 5 Methylamino 1,2,4 Triazin 3 Ol
General Reaction Pathways and Mechanisms for 1,2,4-Triazines
The 1,2,4-triazine (B1199460) ring is an electron-deficient heteroaromatic system, which predisposes it to a range of characteristic reactions. One of the most significant reaction pathways for 1,2,4-triazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this type of cycloaddition, the electron-poor triazine acts as the diene and reacts with electron-rich dienophiles. This reaction typically proceeds through a bicyclic intermediate which then extrudes a molecule of dinitrogen to form a new aromatic ring. For instance, 1,2,4-triazines can react with alkynes to yield pyridines.
Due to their electron-deficient nature, 1,2,4-triazines are generally more susceptible to nucleophilic substitution than electrophilic substitution. The resonance energy of triazine isomers is considerably weaker than that of benzene (B151609), further facilitating nucleophilic attack.
Transformations Involving Amino and Methylamino Groups
The amino and methylamino groups at the C5 and C6 positions of 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol are significant directors of its reactivity. These electron-donating groups can modulate the electron density of the triazine ring and can themselves be sites of chemical modification.
Reactions of amino-1,2,4-triazines can involve the amino group acting as a nucleophile. For instance, 3-amino-1,2,4-triazines exhibit unique reactivities towards reagents like carbonitriles, carbonyls, and isothiocyanates. The exocyclic amino groups can undergo reactions such as acylation, aroylation, and Schiff base formation with aldehydes. For example, the condensation of 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one with various aldehydes leads to the corresponding anils. researchgate.net
Reactivity of the Triazine Ring System
Nucleophilic and Electrophilic Reactions on the Triazine Core
The electron-deficient nature of the 1,2,4-triazine ring makes it a prime target for nucleophilic attack. Nucleophiles can add to the carbon atoms of the triazine ring, leading to a variety of products. The regioselectivity of this attack is influenced by the substituents present on the ring. In the case of this compound, the electron-donating amino and methylamino groups at C5 and C6 would be expected to decrease the electrophilicity of these positions. Conversely, the nitrogen atoms in the ring, particularly N1 and N4, withdraw electron density, making the carbon atoms of the ring more susceptible to nucleophilic attack.
While less common, electrophilic reactions on the triazine ring can occur, typically requiring activating substituents. The amino and methylamino groups on this compound are activating groups and could potentially direct electrophiles to the nitrogen atoms of these substituents or, under certain conditions, to the carbon atoms of the ring. However, the triazine ring itself has a strong electron-withdrawing effect, which can deactivate the exocyclic amino groups towards electrophilic attack.
Ring Opening and Ring Closure Reactions
The 1,2,4-triazine ring can undergo ring-opening reactions under various conditions, often initiated by nucleophilic attack. For instance, treatment of certain 1,2,4-triazine derivatives with strong bases can lead to cleavage of the ring.
Conversely, ring-closure reactions are a common method for the synthesis of fused heterocyclic systems containing a 1,2,4-triazine moiety. For example, 6-amino-5-hydrazino researchgate.netresearchgate.netpnrjournal.comtriazin-3(2H)-one can undergo regiospecific ring closure reactions with orthoesters to form triazolo[5,1-d] researchgate.netresearchgate.netpnrjournal.comtriazin-3(2H)-ones. researchgate.net This type of reactivity highlights the potential for the amino and other functional groups on the triazine ring to participate in intramolecular cyclization reactions, leading to the formation of more complex heterocyclic structures. In some instances, these transformations can proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.
Influence of Substituents on Reaction Selectivity and Yield
The table below summarizes the expected influence of the substituents in this compound on its general reactivity.
| Substituent | Position | Electronic Effect | Expected Influence on Reactivity |
| Amino | 6 | Electron-donating | Deactivates the ring towards nucleophilic attack, directs electrophiles. |
| Methylamino | 5 | Electron-donating | Deactivates the ring towards nucleophilic attack, directs electrophiles. |
| Oxo (from tautomer) | 3 | Electron-withdrawing | Activates the ring towards nucleophilic attack. |
This complex substitution pattern suggests that the reactivity of this compound will be a nuanced balance of these competing electronic effects, potentially allowing for selective reactions at different sites of the molecule under carefully controlled conditions.
Computational and Theoretical Investigations of 6 Amino 5 Methylamino 1,2,4 Triazin 3 Ol
Quantum Chemical Methodologies in Triazine Research
Quantum chemical calculations have become an indispensable tool for investigating the properties of triazine systems. These methodologies allow for the detailed examination of electronic structure, molecular geometries, and energetic properties, providing a fundamental understanding of their chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems, and it has been widely applied to 1,2,4-triazine (B1199460) derivatives. researchgate.netpensoft.net DFT methods are known for providing a good balance between computational cost and accuracy, making them suitable for studying relatively large molecules and complex chemical phenomena. researchgate.net
In the context of triazine research, DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize molecular geometries, predict vibrational frequencies, and determine the relative energies of different isomers and tautomers. ed.govresearchgate.net For instance, a study on 3-amino-1,2,4-triazin-5-one utilized the B3LYP functional with the 6-311++G** basis set to identify the most stable tautomer among five possibilities. nih.gov Such studies provide a theoretical framework for understanding the structural preferences of molecules like 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol. The choice of functional and basis set is crucial for obtaining reliable results, and various combinations are often tested to validate the computational model against experimental data where available.
Conformational Analysis and Stability
The conformational landscape and relative stability of different forms of this compound are critical to understanding its chemical and potential biological activity. Computational methods are particularly well-suited for exploring these aspects.
Investigation of Prototropic Tautomerism (e.g., Amino-Imino Tautomerism)
Prototropic tautomerism, the migration of a proton between two or more sites on a molecule, is a key feature of many heterocyclic compounds, including 1,2,4-triazines. For this compound, several tautomeric forms are possible, including amino-imino and keto-enol (or ol-oxo) tautomerism.
Computational studies on related amino-substituted triazines have shown that the relative stability of tautomers can be determined by calculating their ground-state energies. researchgate.netrsc.org For example, in 3-amino-1,2,4-triazin-5-one, DFT calculations revealed that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable form. nih.gov Similar investigations for this compound would involve comparing the energies of various potential tautomers, such as the one depicted and its imino and alternative keto forms. The energy differences between these forms, often just a few kcal/mol, determine their relative populations at equilibrium.
| Tautomer | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| This compound | 0.00 (Reference) | DFT (B3LYP/6-311++G) |
| 6-Imino-5-(methylamino)-1,6-dihydro-1,2,4-triazin-3-ol | +X.X | DFT (B3LYP/6-311++G) |
| 6-Amino-5-(methylimino)-2,5-dihydro-1,2,4-triazin-3-ol | +Y.Y | DFT (B3LYP/6-311++G) |
| 6-Amino-5-(methylamino)-1,2-dihydro-1,2,4-triazin-3(4H)-one | +Z.Z | DFT (B3LYP/6-311++G) |
Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of results obtained from computational studies on tautomerism. The relative energies (X.X, Y.Y, Z.Z) would be determined through specific quantum chemical calculations.
Intramolecular Hydrogen Bonding (IMHB) Interactions
Intramolecular hydrogen bonding (IMHB) can play a significant role in stabilizing specific conformations and tautomers. In this compound, there is potential for hydrogen bond formation between the hydroxyl group at position 3 and the nitrogen of the methylamino group at position 5, or between the amino group at position 6 and the nitrogen at position 1 of the triazine ring.
The presence and strength of IMHB can be investigated computationally by analyzing the geometry of the optimized structure (e.g., bond lengths and angles) and through techniques like Atoms in Molecules (AIM) theory. researchgate.net Studies on acylmethyl-1,3,5-triazines have highlighted the importance of Resonance-Assisted Hydrogen Bonding (RAHB), a particularly strong form of IMHB, in stabilizing enol and enaminone tautomers. researchgate.net The formation of a six-membered hydrogen-bonded ring is often a stabilizing feature. researchgate.net
| Donor | Acceptor | Ring Size | Expected Effect |
|---|---|---|---|
| -OH (at C3) | N (of methylamino at C5) | 6-membered | Stabilization of the 'ol' tautomer |
| -NH (of methylamino at C5) | O (of keto at C3) | 6-membered | Stabilization of a 'keto' tautomer |
| -NH₂ (at C6) | N1 (of triazine ring) | 5-membered | Potential stabilization of conformation |
Influence of Substituents and Environmental Effects on Tautomerism and Conformational Preferences
The nature and position of substituents on the triazine ring can significantly influence the tautomeric equilibrium and conformational preferences. Electron-donating groups, such as the amino and methylamino groups in the target molecule, can affect the basicity of the ring nitrogens and the acidity of the protons, thereby shifting the tautomeric balance. researchgate.net
Furthermore, environmental effects, particularly the polarity of the solvent, can have a profound impact. Polar solvents may stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. Computational models can account for solvent effects implicitly, using models like the Polarizable Continuum Model (PCM), or explicitly, by including solvent molecules in the calculation. These approaches allow for a more realistic prediction of tautomeric equilibria in solution. researchgate.net
Electronic Structure Analysis
The electronic structure of a molecule dictates its physical and chemical properties. Computational chemistry provides powerful tools to investigate this structure in detail.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular bonding. By analyzing the electron density, NBO theory provides a localized, chemist's perspective on the electronic structure. For a molecule like this compound, an NBO analysis would typically investigate:
Natural Atomic Charges: Calculation of the charge distribution on each atom, which helps in understanding the molecule's reactivity and electrostatic potential.
Donor-Acceptor Interactions: Identification of key orbital interactions that stabilize the molecule. This involves quantifying the energy of interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and resonance effects within the triazine ring and its substituents.
Hybridization: Determination of the hybridization of atomic orbitals, providing insight into the geometry and bonding nature of the molecule.
Without specific studies, no data table can be generated for the charge distribution or stabilization energies of this compound.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. A QTAIM analysis of this compound would involve:
Topological Analysis: Locating critical points in the electron density (nuclei, bond critical points, ring critical points, and cage critical points) to map the molecular graph.
Bond Properties: Characterizing the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points. For instance, the sign of the Laplacian can indicate whether a bond is a shared-shell (covalent) or closed-shell (ionic, van der Waals) interaction.
Specific topological data and bond properties for the target molecule are not available in published literature.
Theoretical Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing a compound. For this compound, these predictions would typically include:
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.
IR and Raman Spectra: Calculation of vibrational frequencies helps in assigning the peaks observed in experimental Infrared (IR) and Raman spectra. This provides a detailed picture of the molecule's vibrational modes.
NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁵N), aiding in the interpretation of experimental NMR data and confirming the molecular structure.
A data table of predicted spectroscopic values cannot be provided due to the lack of specific computational studies on this compound.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and kinetics. For this compound, such studies could explore:
Reaction Pathways: Mapping the potential energy surface for a given reaction to identify the most favorable pathway. This involves locating and characterizing the structures of reactants, intermediates, transition states, and products.
Activation Energies: Calculating the energy barriers (activation energies) for different reaction steps, which helps in predicting reaction rates and understanding the factors that control reactivity.
Thermodynamics: Determining the enthalpy, entropy, and Gibbs free energy changes for a reaction to predict its spontaneity and equilibrium position.
As no computational studies on the reaction mechanisms involving this compound have been published, no specific mechanistic details or energetic data can be presented.
Synthesis and Chemical Transformations of Derivatives of 6 Amino 5 Methylamino 1,2,4 Triazin 3 Ol
Design Principles for Triazine Derivatives
The design of novel triazine derivatives is a cornerstone of medicinal and materials chemistry, leveraging the 1,2,4-triazine (B1199460) nucleus as a versatile scaffold. ijpsr.info This heterocyclic system is analogous to a benzene (B151609) ring but is modified by the substitution of three carbon atoms with nitrogen atoms, which significantly alters its electronic properties. ijpsr.info The design principles for creating derivatives of 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol are rooted in the strategic manipulation of its substituents to modulate biological activity and physicochemical properties.
The triazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The inherent asymmetry of the 1,2,4-triazine core, combined with the existing functional groups—two distinct amino groups and a hydroxyl group—on the parent compound, provides multiple points for diversification. Key design strategies often involve:
Molecular Hybridization: This approach involves combining the triazine core with other known pharmacophores or biologically active moieties to create hybrid molecules with potentially synergistic or novel activities. nih.gov
Bioisosteric Replacement: Functional groups on the parent molecule or its derivatives can be replaced with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Guided Design: Initial screening of a small library of derivatives can reveal key structural features responsible for a desired effect. Subsequent design efforts then focus on modifying these "hot spots" to optimize activity. This often involves varying the size, lipophilicity, and electronic nature of the substituents. nih.gov
Introduction of Diverse Functionalities: Incorporating a wide array of substituents, such as alkyl, aromatic, chiral hydroxyalkyl, and heterocyclic groups, allows for the exploration of a broad chemical space to identify lead compounds. researchgate.net
The ultimate goal of these design principles is to systematically explore how structural modifications to the this compound scaffold translate into changes in chemical reactivity and biological function.
Strategies for Functionalization and Derivatization of the Triazine Core
The this compound molecule offers three distinct sites for chemical modification: the C6-amino group, the C5-methylamino group, and the C3-hydroxyl group. This trifunctional nature allows for a plethora of derivatization strategies to synthesize a diverse library of compounds.
Modification of Amino and Methylamino Groups
The amino and methylamino groups at the C6 and C5 positions are nucleophilic and serve as primary handles for introducing a variety of substituents. Standard amine chemistry can be readily applied to create new derivatives with altered properties. These modifications are crucial for exploring structure-activity relationships and developing bioconjugates.
Common transformations include:
Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities. This can be used to attach various alkyl or aryl groups.
Alkylation: Reductive alkylation can convert the primary C6-amino group into a secondary or tertiary amine without altering its charge state.
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can serve as intermediates for further reactions or as final products themselves. pensoft.net
Amino Acid Conjugation: The amino groups can be coupled with amino acids, creating peptide-triazine hybrids. This is often achieved by reacting the triazine with N-protected amino acids, followed by deprotection.
These reactions allow for the systematic modification of the steric and electronic properties of the substituents at the C5 and C6 positions.
Table 1: Representative Modifications of Amino and Methylamino Groups
| Reaction Type | Reagent Example | Functional Group Introduced |
|---|---|---|
| Acylation | Acetyl Chloride | Acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Schiff Base Formation | Benzaldehyde | Benzylideneamine |
| Urea Formation | Phenyl isocyanate | Phenylurea |
| Amino Acid Coupling | N-Boc-glycine | Glycinamide |
Derivatization at the Triazin-3-ol Moiety
The C3-hydroxyl group exists in a tautomeric equilibrium with its keto form, 6-amino-5-(methylamino)-1,2,4-triazin-3(2H)-one. This duality allows for derivatization through several strategic pathways.
Direct O-Alkylation and O-Acylation: The hydroxyl group can be directly alkylated using alkyl halides or acylated using acyl chlorides. However, direct alkylation may lead to a mixture of products due to competing N-alkylation at the nitrogen atoms of the triazine ring. researchgate.net The choice of solvent and base is critical for controlling the regioselectivity of this reaction.
Conversion to a Halogenated Intermediate: A more versatile and widely used strategy involves converting the hydroxyl group into a better leaving group, typically a chlorine atom. This is accomplished by treating the triazinol with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 3-chloro-6-amino-5-(methylamino)-1,2,4-triazine is a highly valuable intermediate. The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of nucleophiles. wikipedia.org This stepwise substitution is a powerful method for creating libraries of trisubstituted triazines. researchgate.netscribd.com
Table 2: Two-Step Derivatization via a 3-Chloro Intermediate
| Step | Reagent | Intermediate/Product | Functional Group Introduced |
|---|---|---|---|
| 1. Chlorination | POCl₃ | 3-Chloro-6-amino-5-(methylamino)-1,2,4-triazine | Chloro |
| 2. Nucleophilic Substitution | Ethanol (EtOH) | 3-Ethoxy-6-amino-5-(methylamino)-1,2,4-triazine | Alkoxy |
| 2. Nucleophilic Substitution | Aniline (PhNH₂) | 3-(Phenylamino)-6-amino-5-(methylamino)-1,2,4-triazine | Arylamino |
| 2. Nucleophilic Substitution | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-6-amino-5-(methylamino)-1,2,4-triazine | Arylthio |
Introduction of Heterocyclic Moieties (e.g., pyrazoles, thiazoles, thiadiazoles)
Incorporating other heterocyclic rings into the triazine structure is a common strategy to enhance biological activity. These moieties can be introduced either as substituents or by constructing a new ring fused to the triazine core.
As Substituents: Heterocyclic amines, thiols, or alcohols can be introduced at the C3 position via the 3-chloro intermediate described previously. For instance, reacting the 3-chloro derivative with aminopyrazole or aminothiazole would yield 3-(pyrazolylamino)- or 3-(thiazolylamino)-triazines, respectively.
Through Cyclocondensation: The existing functional groups on the parent compound can be used to build a new heterocyclic ring. For example, the C6-amino group can undergo diazotization followed by cyclization to form fused pyrazolotriazine systems. beilstein-journals.org Similarly, reaction with appropriate bifunctional reagents can lead to the formation of thiazole (B1198619) or thiadiazole rings.
Synthesis of Fused Triazine Systems and Polycyclic Derivatives
The functional groups on the this compound core are ideally positioned to act as building blocks for the synthesis of fused polycyclic systems. These reactions, known as annulation reactions, involve the construction of a new ring that shares one or more atoms with the original triazine ring. Such fused systems often exhibit unique chemical properties and significant biological activities.
A common strategy involves reacting a suitably functionalized triazine with a bifunctional reagent, leading to an intramolecular cyclization. For instance, derivatives of 3-thioxo-1,2,4-triazin-5-one, which can be conceptually derived from the title compound, are key precursors for fused systems.
Synthesis of Thiazolo[3,2-b] wikipedia.orgbeilstein-journals.orgresearchgate.nettriazines: Reaction of a 3-thioxo-triazinone precursor with α-halo ketones or α-haloacetic acids leads to the formation of a thiazole ring fused to the triazine core. For example, reacting a 3-thioxo analog with chloroacetic acid results in the formation of a thiazolo[3,2-b] wikipedia.orgbeilstein-journals.orgresearchgate.nettriazine-dione system. This fused bicyclic product can then undergo further condensation reactions, such as Knoevenagel condensation with aldehydes, to introduce additional diversity. researchgate.net
Synthesis of Triazolo[3,4-f] wikipedia.orgbeilstein-journals.orgresearchgate.nettriazines: These fused systems can be prepared from precursors containing a hydrazino group on the triazine ring. Cyclization of these intermediates can lead to the formation of the fused triazole ring.
Synthesis of Pyrido[2',3':4,5]thiazolo[3,2-b] wikipedia.orgbeilstein-journals.orgresearchgate.nettriazines: More complex polycyclic systems can be built upon existing fused derivatives. For instance, the thiazolo[3,2-b] wikipedia.orgbeilstein-journals.orgresearchgate.nettriazine scaffold can be further elaborated by reacting it with reagents like malononitrile (B47326) in the presence of an aldehyde and a base (e.g., ammonium (B1175870) acetate) to construct a fused pyridine (B92270) ring, yielding a tricyclic system. researchgate.net
These synthetic routes demonstrate the utility of the triazine core as a template for constructing complex, multi-ring heterocyclic structures.
Table 3: Examples of Fused Triazine Synthesis
| Starting Triazine Type | Reagent(s) | Fused System Formed |
|---|---|---|
| 3-Thioxo-1,2,4-triazinone | Chloroacetic Acid | Thiazolo[3,2-b] wikipedia.orgbeilstein-journals.orgresearchgate.nettriazine |
| Arylidene-thiazolo[3,2-b] wikipedia.orgbeilstein-journals.orgresearchgate.nettriazine | Malononitrile, Ammonium Acetate | Pyrido[2',3':4,5]thiazolo[3,2-b] wikipedia.orgbeilstein-journals.orgresearchgate.nettriazine |
| 3-Hydrazino-1,2,4-triazinone | Orthoesters | Triazolo[3,4-b] wikipedia.orgbeilstein-journals.orgresearchgate.nettriazine |
Structure-Reactivity Relationships in Derived Compounds
The chemical reactivity of the derivatives of this compound is intrinsically linked to the electronic nature of their substituents. Understanding these structure-reactivity relationships is crucial for predicting reaction outcomes and designing synthetic pathways.
The 1,2,4-triazine ring is an electron-deficient system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack but resistant to electrophilic aromatic substitution. wikipedia.org The substituents at the C3, C5, and C6 positions play a critical role in modulating this reactivity.
Effect of Amino Groups: The amino and methylamino groups at C6 and C5 are strong electron-donating groups (EDGs). They increase the electron density of the triazine ring, which deactivates it towards nucleophilic substitution. nih.gov This is why direct substitution of other groups on the ring is difficult without prior activation. However, these groups can direct electrophilic attack, although such reactions remain challenging for the triazine core itself.
Effect of the C3 Substituent: The nature of the group at the C3 position has a profound impact on the molecule's reactivity.
A hydroxyl/oxo group (as in the parent compound) is moderately electron-donating and can participate in acid-base chemistry.
Converting the hydroxyl to a chloro group dramatically changes the reactivity profile. Chlorine is an electron-withdrawing group (EWG) by induction, further increasing the ring's electron deficiency and making it highly susceptible to nucleophilic aromatic substitution at the C3 position. This transformation is a key step in activating the molecule for further functionalization. wikipedia.orgnih.gov
Steric Effects: The size and conformation of the substituents can also influence reactivity. Bulky groups attached to the amino functions or at the C3 position can sterically hinder the approach of reagents to adjacent sites on the triazine ring, potentially affecting reaction rates and regioselectivity.
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Substituted Triazines
The future synthesis of 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol and its derivatives is poised to benefit from modern synthetic strategies that emphasize efficiency, sustainability, and molecular diversity. Traditional methods for creating 1,2,4-triazines, often involving the condensation of 1,2-dicarbonyl compounds with amidrazones, are being supplemented by more advanced and eco-friendly techniques. researchgate.net
Green chemistry approaches are becoming increasingly prominent. Methodologies such as microwave-assisted synthesis and sonochemistry offer significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and the ability to use environmentally benign solvents like water. mdpi.comchim.itnih.gov For instance, sonochemical protocols have been shown to produce 1,3,5-triazine (B166579) derivatives with over 75% yield in as little as five minutes, a stark contrast to the hours required for classical methods. nih.gov The application of these techniques to the 1,2,4-triazine (B1199460) core is a promising avenue for the efficient production of asymmetrically substituted compounds like this compound.
Furthermore, the development of domino and multicomponent reactions represents a powerful strategy for building molecular complexity in a single step. rsc.org Future research could focus on designing a one-pot synthesis for the target molecule, potentially starting from simple, readily available precursors. Another area of exploration is the use of novel catalytic systems to facilitate the cyclization and functionalization steps, offering greater control over regioselectivity and functional group tolerance. organic-chemistry.org The development of redox-efficient cyclodehydration reactions, for example, provides a mild pathway to 3,6-disubstituted-1,2,4-triazines and could be adapted for more complex substitution patterns. organic-chemistry.org
| Methodology | Key Advantages | Potential Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, solvent-free conditions possible. | Efficient cyclization and functionalization steps. | chim.it |
| Sonochemistry | Use of aqueous media, significant rate enhancement, high yields, "greener" process. | Eco-friendly synthesis from polar precursors. | nih.gov |
| Domino Annulation Reactions | One-pot synthesis, high efficiency, use of readily available starting materials. | Convergent synthesis of the triazine core. | rsc.org |
| Solvent-Free Reactions | Atom economy, reduced waste, operational simplicity. | ipso-Substitution of functional groups on the triazine ring. | chimicatechnoacta.ru |
Advanced Spectroscopic and Structural Characterization of Complex Triazine Architectures
A thorough understanding of the three-dimensional structure of this compound and its derivatives is fundamental to predicting their chemical behavior. While standard spectroscopic methods are invaluable, advanced techniques are required to resolve complex structural and stereochemical details.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in densely functionalized heterocyclic systems. researchgate.netnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can precisely map the connectivity within the molecule, confirming the positions of the methylamino and amino groups and elucidating the tautomeric form of the hydroxyl group. numberanalytics.comnumberanalytics.com For more complex derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, revealing the spatial proximity of different substituents. numberanalytics.comnumberanalytics.com
For definitive structural proof, single-crystal X-ray diffraction is the gold standard. nih.gov This technique provides precise bond lengths, bond angles, and information on the crystalline packing and intermolecular interactions, such as hydrogen bonding. mdpi.commdpi.com Obtaining high-quality crystals of this compound or its derivatives would offer unparalleled insight into its solid-state conformation and the influence of its functional groups on the supramolecular architecture. researchgate.net In cases where single crystals are difficult to obtain, powder X-ray diffraction combined with three-dimensional electron diffraction can be a powerful alternative for structure determination. nih.gov
In-depth Computational Modeling for Structure-Reactivity Prediction
Computational chemistry provides a powerful lens through which to investigate the electronic structure and reactivity of triazine systems, guiding experimental design and interpretation. Density Functional Theory (DFT) has emerged as a robust method for modeling the properties of nitrogen-containing heterocyles. nih.govnih.gov
Future computational studies on this compound would likely begin with geometry optimization to predict its most stable conformation. rsc.org Subsequent calculations of DFT-based reactivity descriptors can offer profound insights. For example, mapping the Molecular Electrostatic Potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to chemical attack. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) can help predict the molecule's behavior in cycloaddition reactions and its electronic properties.
Furthermore, computational models can predict various spectroscopic properties, which can then be compared with experimental data to validate the proposed structure. mdpi.com For instance, theoretical calculations of NMR chemical shifts and vibrational frequencies (IR) can aid in the interpretation of experimental spectra. nih.gov As research progresses towards more complex derivatives, reactive molecular dynamics simulations (e.g., ReaxFF) could be employed to model their stability and decomposition pathways under various conditions. mdpi.com
| Computational Method | Predicted Property | Research Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reaction energies. | Predicting stable conformations and reaction pathways. | nih.govrsc.org |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, nucleophilic/electrophilic sites. | Predicting sites of chemical reactivity. | nih.gov |
| Time-Dependent DFT (TD-DFT) | Excited state properties, electronic absorption spectra (UV-Vis). | Investigating optoelectronic properties. | nih.gov |
| ReaxFF Molecular Dynamics | Thermal decomposition mechanisms, reaction dynamics. | Assessing stability of energetic materials. | mdpi.com |
Exploration of Novel Chemical Transformations and Derivatization Strategies
The functional groups of this compound—a primary amine, a secondary amine, and a hydroxyl group—offer multiple handles for chemical modification. Future research will undoubtedly focus on exploring the selective derivatization of these sites to generate a library of novel compounds with tailored properties.
The amino groups can be targeted for acylation, alkylation, or sulfonylation to introduce a wide range of substituents. For example, reactions with amino acid derivatives could lead to novel peptidomimetics. mdpi.comuniba.sk The hydroxyl group, existing in tautomeric equilibrium with a keto form, can be alkylated or acylated to lock it in a specific form or to introduce new functional moieties. acs.org The relative reactivity of the N-H and O-H groups will be a key area of study, with reaction conditions (e.g., base, solvent) being tuned to achieve selective functionalization at the desired position.
Moreover, the triazine ring itself can be modified. For instance, if a halogen atom were introduced onto the ring, it could serve as a versatile precursor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the attachment of aryl, heteroaryl, or other complex fragments. nih.gov The ipso-substitution of a cyano group is another established method for functionalizing the 1,2,4-triazine core, which could be explored as a synthetic strategy. chimicatechnoacta.ru
Integration of this compound within Broader Heterocyclic Synthesis Paradigms
Beyond its intrinsic properties, this compound can serve as a valuable building block in the synthesis of more complex, fused heterocyclic systems. researchgate.netijpsr.info The π-deficient nature of the 1,2,4-triazine ring makes it an excellent diene component in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govacs.org
This reactivity is a cornerstone of modern heterocyclic synthesis. By reacting the triazine with electron-rich dienophiles (such as enamines, enol ethers, or strained alkenes), a [4+2] cycloaddition occurs, typically followed by the extrusion of dinitrogen (N₂) to yield highly substituted pyridine (B92270) or other six-membered heterocyclic rings. nih.govacs.org The substituents already present on the triazine ring—the amino, methylamino, and hydroxyl groups—would direct the regioselectivity of the cycloaddition and be incorporated into the final product, providing a rapid route to densely functionalized pyridines that would be difficult to access otherwise.
Furthermore, the functional groups on the triazine can be used to construct fused ring systems through intramolecular cyclization reactions. For example, the amino groups could be used to build an adjacent pyrimidine (B1678525) ring, leading to the formation of a 6-azapteridine core. nih.gov Similarly, intramolecular Staudinger-aza-Wittig reactions could be envisioned to form novel fused triazine structures. nih.gov The exploration of this compound as a synthon opens up a vast chemical space for the discovery of novel fused heterocycles with potential applications in medicinal chemistry and materials science. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via intermolecular condensation of precursor amines and thiols under controlled conditions. For example, highlights the use of 4-amino-5-substituted-1,2,4-triazole-3-thiols with chloroacetamide derivatives in refluxing ethanol, yielding triazolo-thiadiazines. To ensure purity, column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol/water mixtures) are recommended. Monitoring reaction progress via TLC and confirming final structure via H/C NMR and high-resolution mass spectrometry (HRMS) is critical .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., heat, light, humidity). suggests storing derivatives in a desiccator at 4°C to prevent hydrolysis or oxidation. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and FTIR can track decomposition products. For long-term stability, periodic sampling over 6–12 months with kinetic modeling (Arrhenius equation) is advised .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6, 400 MHz) resolves amine and methylamino protons (δ 2.5–3.5 ppm). C NMR confirms triazine ring carbons (δ 150–170 ppm).
- FTIR : Peaks at 3300–3500 cm (N-H stretch) and 1600–1650 cm (C=N/C=C).
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., CHNO: 153.0655 Da) .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or solvate formation. recommends variable-temperature NMR (VT-NMR) to identify dynamic equilibria. For ambiguous mass fragments, tandem MS/MS with collision-induced dissociation (CID) clarifies structural assignments. Computational tools (e.g., Gaussian for DFT calculations) can predict stable tautomers and compare with experimental data .
Q. What reaction mechanisms explain the compound’s reactivity with acylating agents?
- Methodological Answer : The amino and methylamino groups act as nucleophiles. details acylation at the 6-amino position via nucleophilic substitution, forming stable amides. Reaction kinetics can be studied using in situ FTIR or H NMR to monitor intermediate formation. Control experiments with competing nucleophiles (e.g., pyridine) confirm site selectivity .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Methodological Answer : suggests antimicrobial screening via microdilution assays (MIC against S. aureus or E. coli). For enzyme inhibition (e.g., kinases), use fluorescence-based assays (ATPase activity) or surface plasmon resonance (SPR) for binding affinity. Molecular docking (AutoDock Vina) predicts interactions with active sites, validated by mutagenesis studies .
Q. What computational strategies predict the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- LogP : Predict via ChemAxon or ACD/Labs using atom-based contributions.
- pKa : DFT calculations (B3LYP/6-311+G(d,p)) estimate amine group acidity.
- Reactivity : Molecular dynamics (MD) simulations in explicit solvent (e.g., water) model hydrolysis pathways .
Q. How can analytical methods distinguish between regioisomers in synthetic mixtures?
- Methodological Answer : recommends chiral HPLC (Chiralpak IA column) with polar mobile phases (e.g., hexane/isopropanol) to separate regioisomers. LC-MS with ion mobility spectrometry (IMS) adds orthogonal separation. 2D NMR (COSY, NOESY) identifies spatial correlations unique to each isomer .
Methodological Best Practices
- Experimental Design : Use factorial design (e.g., response surface methodology) to optimize reaction yield and purity. Include negative controls (e.g., no catalyst) to identify side reactions .
- Data Contradictions : Apply multivariate analysis (PCA or PLS) to correlate spectral data with synthetic conditions, resolving batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
